molecular formula C20H31KO5 B586133 Thromboxane A2 Potassium Salt CAS No. 98509-73-0

Thromboxane A2 Potassium Salt

Cat. No.: B586133
CAS No.: 98509-73-0
M. Wt: 390.561
InChI Key: FLQDUCSUDZWQQM-SFFQMIBFSA-M
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Description

Overview of Eicosanoid Pathways and Thromboxane (B8750289) A2 Derivation

Eicosanoids are a large family of signaling molecules that regulate a wide array of biological processes, including inflammation, immunity, and cardiovascular function. wikipedia.orgcreative-proteomics.com Their synthesis is initiated on demand from fatty acids, primarily arachidonic acid, that are stored within cell membranes. sc.educreative-proteomics.com

The biosynthesis of Thromboxane A2 is a multi-step enzymatic process:

Release of Arachidonic Acid : Upon cellular stimulation, for instance during tissue injury or inflammation, the enzyme phospholipase A2 is activated. sc.edunih.govnih.gov This enzyme cleaves arachidonic acid from the phospholipid bilayer of the cell membrane, making it available for metabolism. creative-proteomics.com

Conversion to Prostaglandin (B15479496) H2 : The free arachidonic acid is then acted upon by cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2. mdpi.comqiagen.com These enzymes catalyze the conversion of arachidonic acid into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2). wikipedia.orgnih.govncats.io

Formation of Thromboxane A2 : PGH2 serves as a crucial branching point for the synthesis of various prostanoids. ncats.io In platelets and other cells containing the enzyme thromboxane-A synthase, PGH2 is rapidly converted into Thromboxane A2. wikipedia.orgwikipedia.orgsc.edu This reaction also produces an equimolar amount of 12-hydroxyheptadecatrienoic acid (12-HHT). wikipedia.org

This pathway is part of a delicate homeostatic balance. For example, in the circulatory system, the pro-aggregatory and vasoconstrictive actions of TXA2 are counteracted by prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, which is also derived from PGH2 but by the enzyme prostacyclin synthase, primarily in endothelial cells. wikipedia.orgmdpi.com

Historical Context of Thromboxane A2 Discovery and Early Research

The discovery and characterization of thromboxanes represent a significant milestone in lipid biochemistry and pharmacology.

Initial Discovery : In the mid-1970s, Swedish biochemist Bengt Samuelsson and his colleagues identified Thromboxane A2. numberanalytics.comnumberanalytics.com Their research demonstrated that activated platelets produce this substance, which potently induces platelet aggregation and vasoconstriction. numberanalytics.comacs.org This foundational work earned Samuelsson a share of the Nobel Prize in Physiology or Medicine in 1982. numberanalytics.com The name "thromboxane" was derived from its identified role in thrombosis (blood clot formation). wikipedia.org

Early Characterization : Early studies quickly established that TXA2 is an exceptionally labile compound. acs.org Researchers determined its half-life in an aqueous solution to be approximately 30 seconds at 37°C, after which it undergoes spontaneous hydrolysis to the biologically inactive and more stable compound, Thromboxane B2 (TXB2). wikipedia.orgsc.edu This inherent instability posed a significant challenge for studying its biological functions directly.

Advancements in Research : The instability of TXA2 led to the synthesis and use of stable chemical analogs, such as U46619 and I-BOP, which mimic the actions of TXA2 and have been instrumental in characterizing its receptor and signaling pathways. wikipedia.org A major breakthrough in the field was the molecular cloning of the human TXA2 receptor, now known as the T Prostanoid (TP) receptor, in 1991. nih.gov This discovery, followed by the identification of a second isoform, has greatly accelerated our understanding of TXA2's diverse physiological and pathological roles. nih.gov

Chemical Compound Information

The following table lists the chemical compounds mentioned in this article.

Compound NameAbbreviationMolecular Formula
Thromboxane A2TXA2C20H32O5
Thromboxane A2 Potassium SaltC20H31KO5
Thromboxane B2TXB2C20H34O6
Arachidonic AcidAAC20H32O2
Prostaglandin H2PGH2C20H32O5
ProstacyclinPGI2C20H32O5
12-Hydroxyheptadecatrienoic Acid12-HHTC17H30O3
U46619C21H34O5
I-BOPC23H27IN2O3

Properties of this compound

This table outlines the key chemical and physical properties of this compound.

PropertyValue
CAS Number 98509-73-0 pharmaffiliates.comnih.gov
Molecular Formula C20H31KO5 pharmaffiliates.comnih.gov
Molecular Weight 390.56 g/mol pharmaffiliates.comnih.gov
IUPAC Name potassium;(Z)-7-[(1S,3R,4S,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoate nih.gov
Storage Temperature 2-8°C (Refrigerator) pharmaffiliates.com
Appearance Crystalline Solid lgcstandards.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;(Z)-7-[(1S,3R,4S,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5.K/c1-2-3-6-9-15(21)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(22)23;/h4,7,12-13,15-18,20-21H,2-3,5-6,8-11,14H2,1H3,(H,22,23);/q;+1/p-1/b7-4-,13-12+;/t15-,16+,17+,18-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQDUCSUDZWQQM-SFFQMIBFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@@H]2C[C@@H](O2)O1)C/C=C\CCCC(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31KO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858478
Record name Potassium (5Z)-7-{(1S,3R,4S,5S)-3-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl}hept-5-enoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98509-73-0
Record name Potassium (5Z)-7-{(1S,3R,4S,5S)-3-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl}hept-5-enoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolism of Thromboxane A2

Precursor: Arachidonic Acid Liberation from Cell Membrane Phospholipids (B1166683)

The journey to Thromboxane (B8750289) A2 begins with its precursor, arachidonic acid. mdpi.comnih.gov This 20-carbon polyunsaturated fatty acid is not typically found free within the cell but is instead esterified and stored in the sn-2 position of membrane phospholipids. researchgate.netmdpi.com The liberation of arachidonic acid from these phospholipid stores is the initial and rate-limiting step in the biosynthesis of eicosanoids, including Thromboxane A2. aai.orgresearchgate.net

Role of Phospholipase A2

The key enzyme responsible for cleaving arachidonic acid from the cell membrane is Phospholipase A2 (PLA2). nih.govresearchgate.netresearchgate.net In response to various stimuli, such as inflammation, PLA2 is activated and hydrolyzes the ester bond at the sn-2 position of the phospholipid, releasing arachidonic acid into the cytoplasm. researchgate.netmdpi.com This enzymatic action makes arachidonic acid available for the subsequent steps in the biosynthetic pathway. aai.orgresearchgate.net Different isoforms of PLA2 exist, and their activation can be linked to specific downstream functions and the production of different eicosanoids. aai.org

Cyclooxygenase Pathway Intermediates

Once liberated, arachidonic acid enters the cyclooxygenase (COX) pathway, a critical juncture that leads to the formation of various prostanoids. mdpi.comahajournals.org This pathway is initiated by the action of cyclooxygenase enzymes, which catalyze the conversion of arachidonic acid into an unstable intermediate. aai.org

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) Activity and Differential Expression

Two main isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, are involved in this process. mdpi.comnih.gov

COX-1 is constitutively expressed in most tissues, including platelets, and is responsible for producing prostanoids that regulate various physiological functions. mdpi.comnih.govgpnotebook.com In platelets, COX-1 is the primary enzyme responsible for the synthesis of Thromboxane A2. gpnotebook.comnps.org.au

COX-2 , on the other hand, is an inducible enzyme, meaning its expression is significantly increased in response to inflammatory stimuli, growth factors, and cytokines. mdpi.comphysiology.org While COX-1 is the dominant isoform in mature platelets, COX-2 can be expressed in newly formed platelets and other cells like monocytes and macrophages, where it can also contribute to Thromboxane A2 production. mdpi.comnih.gov

The differential expression and regulation of COX-1 and COX-2 allow for a nuanced control over prostanoid synthesis in different cellular contexts.

Prostaglandin (B15479496) H2 (PGH2) Formation

Both COX-1 and COX-2 catalyze a two-step conversion of arachidonic acid. First, they facilitate the addition of two oxygen molecules to form an unstable intermediate called Prostaglandin G2 (PGG2). wikipedia.orgwjgnet.com Subsequently, through their peroxidase activity, they reduce PGG2 to another unstable endoperoxide, Prostaglandin H2 (PGH2). aai.orgahajournals.orgwikipedia.org PGH2 is a pivotal intermediate that serves as the substrate for various downstream synthases, which determine the specific prostanoid to be produced. aai.orgwikipedia.orgncats.io

Thromboxane A2 Synthase (TXAS) Activity and Specificity

The final and committing step in the biosynthesis of Thromboxane A2 is the isomerization of Prostaglandin H2, a reaction catalyzed by the enzyme Thromboxane A2 synthase (TXAS). mdpi.comnih.govaai.org TXAS is a member of the cytochrome P450 superfamily of enzymes and is primarily found in the endoplasmic reticulum of platelets and other cells. wikipedia.orgmdpi.com This enzyme exhibits a high degree of specificity for its substrate, PGH2, efficiently converting it into the biologically active Thromboxane A2. aai.orgmanchester.ac.uk The activity of TXAS is crucial in directing the metabolic flux from PGH2 towards the production of Thromboxane A2, thereby playing a key role in processes like platelet aggregation and vasoconstriction. wikipedia.orgahajournals.org

Formation of Key Metabolites and Byproducts

Thromboxane A2 is a highly unstable molecule with a very short half-life of about 30 seconds in aqueous solutions. mdpi.comresearchgate.netpnas.org It rapidly undergoes non-enzymatic hydrolysis to form a more stable, yet biologically inactive, compound called Thromboxane B2 (TXB2). researchgate.netwikipedia.org TXB2 can be further metabolized in the body. wjgnet.com One of the major metabolic pathways involves the conversion of TXB2 into 11-dehydro-thromboxane B2. rupahealth.comnih.govwikipedia.org This metabolite is more stable and has a longer half-life in the circulation, making its measurement in urine or plasma a reliable indicator of in vivo Thromboxane A2 production. nih.govpnas.orgpnas.org Another significant metabolite is 2,3-dinor-thromboxane B2, which is also excreted in the urine. frontiersin.org

Table 1: Key Enzymes in Thromboxane A2 Biosynthesis

Enzyme Precursor Product Cellular Location
Phospholipase A2 Membrane Phospholipids Arachidonic Acid Cytosol/Membrane
Cyclooxygenase-1 (COX-1) Arachidonic Acid Prostaglandin H2 Endoplasmic Reticulum
Cyclooxygenase-2 (COX-2) Arachidonic Acid Prostaglandin H2 Endoplasmic Reticulum
Thromboxane A2 Synthase Prostaglandin H2 Thromboxane A2 Endoplasmic Reticulum

Table 2: Major Metabolites of Thromboxane A2

Metabolite Precursor Key Characteristic
Thromboxane B2 Thromboxane A2 Stable, inactive hydrolysis product
11-dehydro-thromboxane B2 Thromboxane B2 Stable metabolite used as a biomarker
2,3-dinor-thromboxane B2 Thromboxane B2 Urinary metabolite

Thromboxane B2 (TXB2) as a Stable Metabolite and Research Biomarker

Due to its extreme instability, direct measurement of Thromboxane A2 is not feasible. Instead, researchers rely on the quantification of its stable, inactive hydrolysis product, Thromboxane B2 (TXB2). mdpi.comwikipedia.orgreactome.org The rapid and spontaneous conversion of TXA2 to TXB2 in aqueous environments makes TXB2 an excellent surrogate marker for TXA2 production. mdpi.comuscnk.comreactome.org

The measurement of TXB2 levels, particularly in serum (sTXB2), provides a validated and reliable index of platelet COX-1 activity and, by extension, the capacity for TXA2 synthesis. frontiersin.orgnih.govnih.gov Urinary levels of TXB2 metabolites, such as 11-dehydrothromboxane B2 and 2,3-dinor-thromboxane B2, offer a non-invasive method to assess in vivo platelet activation and total body TXA2 production. frontiersin.orgduke.edu These biomarkers are invaluable in clinical research, especially in studies investigating cardiovascular diseases, the efficacy of antiplatelet therapies like aspirin (B1665792), and inflammatory conditions. frontiersin.orgduke.edurupahealth.com

12-Hydroxyheptadecatrienoic Acid (12-HHT)

The enzymatic conversion of prostaglandin H2 by thromboxane-A synthase not only yields Thromboxane A2 but also generates an equimolar amount of 12-hydroxyheptadecatrienoic acid (12-HHT) and malondialdehyde (MDA). mdpi.comwikipedia.org For a long time, 12-HHT was considered merely an inactive byproduct of TXA2 synthesis. wikipedia.orgnih.gov

However, recent research has unveiled that 12-HHT possesses biological activities of its own. wikipedia.org Studies have shown that 12-HHT can be produced through both thromboxane synthase-dependent and -independent pathways. nih.gov While the majority of 12-HHT is generated alongside TXA2, a significant amount can also be formed independently. nih.gov This compound is now recognized as an endogenous ligand for the BLT2 receptor, a low-affinity leukotriene B4 receptor, and is implicated in processes such as wound healing and inflammation. wikipedia.orgnih.govnih.govnii.ac.jpoup.com

Molecular and Cellular Mechanisms of Thromboxane A2 Action

Thromboxane-Prostanoid (TP) Receptor System

The biological actions of Thromboxane (B8750289) A2 are mediated through its binding to and activation of the Thromboxane-Prostanoid (TP) receptor, a member of the G protein-coupled receptor (GPCR) superfamily. nih.govahajournals.orgphysiology.org This receptor system is pivotal in a variety of processes, including hemostasis, vasoconstriction, and the pathogenesis of several cardiovascular diseases. sc.eduahajournals.orgmdpi.com The TP receptor is not only activated by TXA2 but also by other prostanoids like prostaglandin (B15479496) H2 and certain isoprostanes. nih.govwikipedia.org The binding of an agonist to the TP receptor triggers a conformational change, leading to the activation of associated G proteins and the subsequent initiation of downstream signaling pathways. researchgate.net

TP Receptor Isoforms (TPα and TPβ) and Differential mRNA Splicing

In humans, the TP receptor exists as two distinct isoforms, designated TPα and TPβ. wikipedia.orgmdpi.com These isoforms arise from the alternative splicing of the messenger RNA (mRNA) transcribed from a single gene located on chromosome 19. mdpi.comwikipedia.org This differential splicing results in two receptor proteins that are identical for the first 328 amino acids but differ in the length and sequence of their C-terminal tails. mdpi.comnih.gov The TPα isoform has a shorter cytoplasmic tail of 15 amino acids, while the TPβ isoform possesses a longer tail of 79 amino acids. mdpi.com

This structural difference in the C-terminal domain is significant as it influences the receptor's signaling properties and regulation. nih.govoncotarget.com While both isoforms primarily couple to Gq/11 proteins to activate phospholipase C, they can also interact with other G proteins. wikipedia.orgresearchgate.net For instance, TPα has been shown to couple to Gs, stimulating adenylyl cyclase, whereas TPβ can couple to Gi, leading to the inhibition of adenylyl cyclase. wikipedia.org This differential coupling allows for a more complex and nuanced regulation of cellular responses to Thromboxane A2. Furthermore, the distinct C-terminal tails also affect receptor internalization and desensitization processes. wikipedia.org

FeatureTPα IsoformTPβ Isoform
OriginAlternative splicing of a single gene on chromosome 19 mdpi.comwikipedia.org
Amino Acid IdentityIdentical for the first 328 amino acids mdpi.comnih.gov
C-Terminal Tail Length15 amino acids mdpi.com79 amino acids mdpi.com
G Protein CouplingPrimarily Gq/11 wikipedia.orgresearchgate.netPrimarily Gq/11 wikipedia.orgresearchgate.net
Can also couple to Gs (stimulatory) wikipedia.orgCan also couple to Gi (inhibitory) wikipedia.org

Tissue and Cell-Specific Expression of TP Receptors

The expression of TP receptors is widespread throughout the body, but the relative distribution of the TPα and TPβ isoforms can vary significantly between different tissues and cell types. nih.govmdpi.com This differential expression pattern contributes to the diverse and sometimes opposing effects of Thromboxane A2 in various physiological and pathological contexts.

Platelets play a crucial role in hemostasis and thrombosis, and Thromboxane A2 is a key mediator of their activation and aggregation. sc.eduwikipedia.org Human platelets predominantly express the TPα isoform of the thromboxane receptor. nih.govmdpi.com Upon activation, platelets synthesize and release TXA2, which then acts in an autocrine and paracrine manner to amplify the activation signal, leading to platelet shape change, degranulation, and aggregation. sc.eduresearchgate.net The expression of TP receptors on platelets is critical for normal hemostatic function. jci.org

Vascular smooth muscle cells (VSMCs) are major components of blood vessel walls and are responsible for regulating vascular tone. ahajournals.orgmdpi.com Both TPα and TPβ isoforms are expressed in VSMCs, where their activation by Thromboxane A2 leads to potent vasoconstriction. ahajournals.orgmdpi.comahajournals.org The expression of TP receptors in VSMCs is implicated in the pathophysiology of hypertension and vascular remodeling. ahajournals.orgphysiology.org Studies have shown that a deficiency in VSMC TP receptors can protect against arachidonic acid-induced sudden death in animal models, highlighting the critical role of these receptors in vascular responses. ahajournals.orgnih.gov

The endothelium, the inner lining of blood vessels, also expresses both TPα and TPβ receptor isoforms. mdpi.comwikipedia.org The expression of TP receptors on endothelial cells allows them to respond to Thromboxane A2, contributing to the regulation of vascular homeostasis. ahajournals.orgoup.com However, upregulation of TP receptor expression in endothelial cells can contribute to endothelial dysfunction. ahajournals.org Activation of TP receptors in endothelial cells can inhibit angiogenesis, the formation of new blood vessels, a process that is crucial in both physiological and pathological conditions. ahajournals.orgnih.gov

TP receptors are expressed in a wide array of other tissues and cells, indicating the broad physiological and pathophysiological roles of Thromboxane A2. nih.govmdpi.com The lungs, kidneys, heart, thymus, and spleen all exhibit TP receptor expression. nih.govjci.orgaai.org Specifically, high levels of TP receptor expression have been noted in the thymus and spleen. researchgate.netaai.org Immune cells such as macrophages and neutrophils also express TP receptors, and their activation can modulate immune and inflammatory responses. aai.org For example, TXA2 is thought to activate neutrophils, promoting their antimicrobial functions. researchgate.net

Cell/Tissue TypePredominant TP Isoform(s) ExpressedKey Function(s) Mediated by TP Receptors
PlateletsTPα nih.govmdpi.comActivation, aggregation, degranulation sc.eduresearchgate.net
Vascular Smooth Muscle CellsTPα and TPβ ahajournals.orgmdpi.comVasoconstriction, regulation of vascular tone, vascular remodeling ahajournals.orgahajournals.org
Endothelial CellsTPα and TPβ mdpi.comwikipedia.orgRegulation of vascular homeostasis, modulation of angiogenesis ahajournals.orgahajournals.orgnih.gov
LungsTPα and TPβ nih.govaai.orgModulation of airway smooth muscle contraction nih.gov
KidneysTPα and TPβ nih.govaai.orgRegulation of renal hemodynamics jci.org
HeartTPα and TPβ nih.govModulation of cardiac function nih.gov
ThymusTPα and TPβ (high expression) nih.govresearchgate.netaai.orgRole in thymic cell selection jci.org
SpleenTPα and TPβ (high expression) nih.govresearchgate.netaai.orgModulation of immune responses aai.org
MacrophagesTPα and TPβ aai.orgModulation of immune and inflammatory responses aai.org
NeutrophilsTPα and TPβ researchgate.netActivation and promotion of antimicrobial functions researchgate.net

Intracellular Signaling Cascades Mediated by TP Receptors

The binding of Thromboxane A2 to its G protein-coupled receptors (GPCRs), the TP receptors, initiates a series of intracellular signaling events that are crucial for its biological effects, such as platelet activation and vasoconstriction. ontosight.ainih.gov Two primary isoforms of the TP receptor, TPα and TPβ, arise from differential mRNA splicing and can trigger distinct downstream pathways. nih.gov

Phospholipase C (PLC) Activation and Inositol (B14025) Trisphosphate (IP3)/Diacylglycerol (DAG) Pathways

The activation of Gq proteins by the TP receptor directly leads to the stimulation of phospholipase C-β (PLC-β). researchgate.nettcd.ie PLC-β then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.nettcd.iepatsnap.com This process is a cornerstone of TXA2 signaling. researchgate.net The inhibition of PLC has been shown to abolish TXA2-induced calcium release, highlighting its essential role. researchgate.net

Intracellular Calcium Mobilization and Signaling

The generation of IP3 triggers the release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum, by binding to IP3 receptors. researchgate.netnih.gov This leads to a rapid increase in cytosolic calcium concentration, a pivotal event in many of TXA2's physiological effects. ontosight.ainih.gov The mobilization of intracellular calcium is indispensable for TP-dependent platelet aggregation. frontiersin.org Studies have shown that blocking TXA2 receptors can significantly decrease the mobilization of intracellular calcium. ahajournals.org While low concentrations of TXA2 analogs may result in limited intracellular calcium increase, this response is amplified in the presence of other agonists like epinephrine. frontiersin.org The increase in free intracellular calcium induced by low doses of TXA2 analogs often requires calcium influx from the extracellular space. frontiersin.org

Rho GTPase Activation (RhoA)

The G12/G13-mediated signaling arm of the TP receptor pathway culminates in the activation of the small GTPase, RhoA. nih.govresearchgate.net G12/G13 proteins activate Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn catalyze the exchange of GDP for GTP on RhoA, leading to its activation. mdpi.com Activated RhoA plays a critical role in the regulation of the actin cytoskeleton, which is essential for platelet shape change and stress fiber formation. nih.govportlandpress.com

Research has demonstrated that TP receptor activation potently induces RhoA activity in human endothelial cells. nih.gov This TP-Gα13-RhoA signaling axis has been identified as a key pathway that can inhibit the angiogenic sprouting of these cells. nih.gov

Protein Kinase C (PKC) Activation

The second messenger diacylglycerol (DAG), produced by PLC-β, is responsible for the activation of protein kinase C (PKC). ontosight.aipatsnap.com PKC is a family of serine/threonine kinases that phosphorylate a wide range of target proteins, thereby modulating their activity. ahajournals.org The activation of PKC is a significant component of the signal transduction pathways for Thromboxane A2. ku.edu PKC inhibitors have been shown to attenuate the contractile responses induced by TXA2 mimetics in vascular smooth muscle, confirming the partial role of PKC in these processes. ku.edunih.gov In some contexts, specific PKC isoforms like PKC-ζ have been shown to modulate TXA2-mediated cellular responses. physiology.org

Cross-talk with Receptor Tyrosine Kinase Signaling (e.g., EGF Receptor, FGF Receptor, VEGF Receptor)

The signaling cascades initiated by Thromboxane A2 are not isolated and can interact with other major signaling pathways, including those mediated by receptor tyrosine kinases (RTKs). A key mechanism for this cross-talk is the transactivation of RTKs, such as the epidermal growth factor receptor (EGFR). nih.govd-nb.info

Studies have shown that TXA2-dependent activation of the extracellular-signal-regulated kinase (ERK), a downstream effector of many growth factor receptors, is dependent on EGFR. nih.gov This transactivation can be mediated by matrix metalloproteinases (MMPs), which cleave and release RTK ligands that then activate their respective receptors. d-nb.info This interplay expands the functional repertoire of TXA2 signaling, linking it to processes like cell growth and migration that are typically regulated by growth factors. mdpi.com This cross-talk has been demonstrated in primary cells like human aortic smooth muscle cells. nih.gov

Interactive Data Tables

Table 1: Key Molecules in Thromboxane A2 Signaling

MoleculeClassRole in TXA2 Pathway
Thromboxane A2 (TXA2)EicosanoidPrimary ligand that initiates the signaling cascade. researchgate.net
TP Receptor (TPα, TPβ)G Protein-Coupled ReceptorBinds TXA2 and activates intracellular G proteins. ontosight.ainih.gov
Gq ProteinHeterotrimeric G ProteinCouples to TP receptor and activates Phospholipase C. researchgate.netnih.gov
G12/G13 ProteinsHeterotrimeric G ProteinCouple to TP receptor and activate the RhoA pathway. nih.govumn.edu
Phospholipase C (PLC)EnzymeHydrolyzes PIP2 to generate IP3 and DAG. researchgate.netpatsnap.com
Inositol Trisphosphate (IP3)Second MessengerTriggers the release of intracellular calcium. researchgate.netnih.gov
Diacylglycerol (DAG)Second MessengerActivates Protein Kinase C. ontosight.aipatsnap.com
Calcium (Ca2+)Ion/Second MessengerMediates numerous cellular responses, including contraction and secretion. ontosight.ainih.gov
RhoASmall GTPaseRegulates cytoskeletal reorganization and cell shape change. nih.govportlandpress.com
Protein Kinase C (PKC)Enzyme (Kinase)Phosphorylates target proteins to modulate cellular activity. ontosight.aipatsnap.com
EGF Receptor (EGFR)Receptor Tyrosine KinaseTransactivated by TP receptor signaling, leading to downstream effects. nih.govd-nb.info

Table 2: Downstream Effects of Thromboxane A2 Receptor Activation

Signaling PathwayKey Effector(s)Primary Cellular Outcome(s)
Gq/PLC/IP3Calcium (Ca2+)Platelet aggregation, vasoconstriction, granule secretion. researchgate.netnih.govdoi.org
Gq/PLC/DAGProtein Kinase C (PKC)Modulation of various cellular proteins, contribution to contraction. ontosight.aipatsnap.comku.edu
G12/G13/RhoGEFRhoAPlatelet shape change, stress fiber formation, regulation of cell tension. frontiersin.orgnih.govnih.gov
RTK TransactivationEGFR, ERKModulation of cell growth and migration. nih.govmdpi.com

Downstream Cellular Responses

Thromboxane A2 (TXA2), a potent lipid mediator, orchestrates a multitude of cellular responses upon binding to its specific G protein-coupled receptors (GPCRs), known as thromboxane prostanoid (TP) receptors. nih.govmdpi.com These receptors are widely expressed on various cell types, including platelets, smooth muscle cells, endothelial cells, and tumor cells, enabling TXA2 to exert diverse physiological and pathological effects. nih.govmdpi.comnih.gov The activation of TP receptors initiates a cascade of intracellular signaling events, primarily through the coupling to Gq and G12/G13 families of G proteins. nih.gove-ceth.orgpnas.orgpnas.org This leads to the activation of downstream effectors that ultimately mediate the cellular responses characteristic of TXA2 action.

Platelet Activation, Shape Change, Degranulation, and Aggregation Mechanisms

Thromboxane A2 is a critical positive-feedback mediator in hemostasis, amplifying platelet activation. nih.gov Upon vessel injury, platelets are exposed to stimuli like collagen and thrombin, which trigger the initial synthesis and release of TXA2. nih.gov This locally produced TXA2 then acts in an autocrine and paracrine fashion to recruit and activate nearby platelets. nih.gov

The binding of TXA2 to its TPα receptor on platelets initiates a signaling cascade that leads to a series of coordinated events:

Shape Change: The initial response of a platelet to TXA2 is a rapid change in shape from a smooth discoid form to a spherical shape with numerous pseudopods. nih.govmdpi.com This process is primarily driven by the G12/G13 pathway, which activates the small GTPase Rho and its downstream effector, Rho-kinase. e-ceth.orgahajournals.orgahajournals.org Rho-kinase-mediated phosphorylation of myosin light chain enhances the contractile activity of the platelet's cytoskeleton. e-ceth.org Studies have shown that while both Gq and G13 can induce shape change, stimuli like TXA2 preferentially utilize the G13 pathway. ahajournals.org

Degranulation: Following shape change, platelets release the contents of their dense and alpha granules. nih.govmdpi.com This degranulation is crucial for amplifying the thrombotic response. The Gq pathway plays a central role in this process by activating phospholipase C-beta (PLC-β). nih.gov PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and together with DAG, activates protein kinase C (PKC). nih.govcapes.gov.br This Gq/PLC-β pathway is essential for agonist-induced granule secretion. nih.gov

Aggregation: The final step is the aggregation of platelets to form a stable thrombus. This is mediated by the "inside-out" signaling that leads to the conformational activation of the integrin αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa). nih.govwikipedia.org Activated αIIbβ3 can then bind to fibrinogen, which acts as a bridge between adjacent platelets. wikipedia.orghaematologica.org Both Gq-mediated increases in intracellular calcium and PKC activation, as well as signals from the G12/13 pathway, contribute to integrin activation. nih.govresearchgate.net Interestingly, some research suggests that TXA2-induced aggregation is also dependent on the secretion of other agonists like ADP, which then act on their own Gi-coupled receptors to fully potentiate the aggregation response. capes.gov.br

Table 1: Key Signaling Pathways in TXA2-Mediated Platelet Responses

Cellular Response Primary G Protein Pathway Key Downstream Effectors Final Outcome
Shape Change G12/G13 Rho/Rho-kinase, Myosin Light Chain Phosphorylation Transformation to spherical shape with pseudopods
Degranulation Gq Phospholipase C-β, IP3, DAG, Protein Kinase C, Calcium mobilization Release of granule contents (e.g., ADP, serotonin)
Aggregation Gq and G12/G13 Integrin αIIbβ3 activation Fibrinogen-mediated cross-linking of platelets

Smooth Muscle Contraction (Vasoconstriction, Bronchoconstriction)

Thromboxane A2 is a potent constrictor of smooth muscle, a property first identified by its ability to contract rabbit aorta. nih.gov This effect is crucial in hemostasis, where vasoconstriction helps to reduce blood flow at the site of injury, facilitating clot formation. nih.gov However, excessive TXA2-induced smooth muscle contraction can contribute to pathological conditions.

Vasoconstriction: TXA2 acts directly on vascular smooth muscle cells (VSMCs) to induce contraction. nih.govahajournals.org The binding of TXA2 to its TP receptor on VSMCs triggers an influx of calcium ions, which is a direct trigger for smooth muscle cell contraction. nih.gov This process involves Gq-mediated signaling pathways that lead to increased intracellular calcium levels. ahajournals.org Additionally, the G12/13-Rho/Rho-kinase pathway, similar to that in platelets, contributes to vasoconstriction by inhibiting myosin light chain phosphatase, thereby increasing the phosphorylation of myosin light chain and enhancing contractility. ahajournals.org

Bronchoconstriction: TXA2 is also a powerful bronchoconstrictor, causing the contraction of airway smooth muscle. nih.govnih.govphysiology.orgphysiology.org This action is implicated in the pathophysiology of asthma. nih.gov Studies have shown that TXA2 can induce a significant increase in lung resistance. nih.govphysiology.orgphysiology.org Interestingly, research indicates that this response is not solely a direct effect on airway smooth muscle cells. A significant portion of TXA2-induced bronchoconstriction is dependent on vagal innervation and is sensitive to muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. nih.govphysiology.orgphysiology.org Specifically, the M3 mAChR subtype appears to be required for the full expression of TP-dependent changes in lung resistance and airway smooth muscle tension. nih.govphysiology.org

Table 2: Mechanisms of TXA2-Induced Smooth Muscle Contraction

Tissue Primary Mechanism Key Signaling Molecules Pathophysiological Relevance
Vascular Smooth Muscle Direct contraction Gq, Calcium influx, G12/13, Rho/Rho-kinase Hypertension, Myocardial Ischemia
Bronchial Smooth Muscle Direct contraction and indirect, vagally-mediated pathways Calcium influx, M3 Muscarinic Acetylcholine Receptor Asthma, Airway Hyperresponsiveness

Cell Proliferation and Migration (e.g., Vascular Smooth Muscle Cells, Endothelial Cells, Tumor Cells)

Beyond its acute effects on platelets and smooth muscle, Thromboxane A2 also plays a significant role in chronic processes involving cell proliferation and migration. These actions are implicated in vascular remodeling, angiogenesis, and cancer progression. mdpi.comnih.gov

Vascular Smooth Muscle Cells (VSMCs): TXA2 is mitogenic for VSMCs, promoting their proliferation and migration, which are key events in the development of atherosclerosis and restenosis after vascular injury. nih.govnih.govahajournals.orgahajournals.org Studies using stable TXA2 mimetics like U46619 have shown that they can induce a significant increase in VSMC DNA synthesis and cell number. nih.govahajournals.orgahajournals.org The signaling pathways involved include the activation of mitogen-activated protein kinase (MAPK) and the induction of immediate-early genes like c-fos and egr-1. nih.govahajournals.org More recent research has identified the Hippo signaling pathway effectors YAP/TAZ as crucial mediators of TXA2-induced VSMC proliferation and migration. nih.gov This process is dependent on Gα12/13 and Rho activation. nih.gov

Endothelial Cells: The role of TXA2 in endothelial cell behavior is complex. Some studies suggest that TXA2 can promote endothelial cell migration and angiogenesis. aacrjournals.orgnih.gov For instance, the TXA2 mimetic U46619 was found to stimulate endothelial cell migration, and angiogenic factors like VEGF and bFGF were shown to increase TXA2 synthesis in these cells. nih.gov Inhibition of TXA2 synthesis or its receptor has been shown to reduce growth factor-stimulated endothelial migration and angiogenesis in vivo. aacrjournals.orgnih.gov Conversely, other studies report that TXA2 signaling, particularly through the TPβ receptor isoform, can inhibit VEGF-induced endothelial cell migration and differentiation. ahajournals.orgepa.govresearchgate.net This inhibitory effect appears to be mediated by the suppression of nitric oxide (NO) production and the disruption of focal adhesion formation. epa.gov

Tumor Cells: TXA2 signaling is increasingly recognized for its role in cancer progression. nih.govencyclopedia.pubresearchgate.net Overexpression of TXA2 synthase or its receptor is associated with poor prognosis and metastasis in various cancers, including lung, bladder, prostate, and breast cancer. mdpi.comnih.govoncotarget.com TXA2 can directly promote the proliferation, migration, and invasion of tumor cells. nih.govoncotarget.com For example, in triple-negative breast cancer cells, the TXA2 receptor (TBXA2R) was shown to enhance migration and invasion through the activation of Rho signaling. oncotarget.com Furthermore, TXA2 can indirectly facilitate tumor metastasis by promoting the adhesion of platelets to tumor cells, which can protect them from the immune system and facilitate their lodging in distant organs. kitasato-u.ac.jp

Table 3: Effects of TXA2 on Cell Proliferation and Migration

Cell Type Effect Key Signaling Pathways Pathophysiological Context
Vascular Smooth Muscle Cells Proliferation and Migration MAPK, c-fos/egr-1, Gα12/13, Rho, YAP/TAZ Atherosclerosis, Restenosis
Endothelial Cells Pro- or Anti-angiogenic (context-dependent) VEGF/bFGF pathways, TPβ receptor, Nitric Oxide Angiogenesis, Vascular Remodeling
Tumor Cells Proliferation, Migration, Invasion Rho signaling, Platelet-tumor cell interactions Cancer Metastasis, Tumor Growth

Modulation of Extracellular Matrix Protein Production (e.g., Fibronectin, Laminin, Collagen)

Thromboxane A2 can also influence the composition of the extracellular matrix (ECM), which is the non-cellular component present within all tissues and organs. The ECM provides not only physical scaffolding for the cellular constituents but also initiates crucial biochemical and biomechanical cues that are required for tissue morphogenesis, differentiation, and homeostasis.

Research indicates that TXA2 signaling can modulate the production of several key ECM proteins. In the context of kidney disease, for instance, stimulation of mesangial cells with TXA2 has been shown to increase the mRNA levels of fibronectin, laminin, and collagen. nih.govmdpi.com This contributes to the pathological matrix accumulation seen in conditions like nephritis and nephrotic syndrome. nih.govmdpi.com

Furthermore, in studies related to the closure of the ductus arteriosus, stimulation of the TP receptor was found to increase the secretion of fibronectin, among other proteins involved in cell proliferation and migration. plos.org Fibronectin is known to be abundant in the ductus arteriosus and plays a role in its remodeling. plos.org These findings suggest that TXA2 can actively participate in tissue remodeling processes by altering the expression of critical ECM components.

Physiological Roles of Thromboxane A2

Role in Hemostasis and Primary Clot Formation

Thromboxane (B8750289) A2 is a central mediator in hemostasis, the process that stops bleeding at the site of vascular injury. numberanalytics.com Its primary function in this context is to promote the formation of a primary platelet plug, which is a crucial early step in blood clotting. primescholars.comprimescholars.com

When a blood vessel is damaged, platelets are activated and produce TXA2 via the cyclooxygenase (COX) pathway. numberanalytics.comprimescholars.com TXA2 then acts as a potent stimulus for further platelet activation and aggregation. wikipedia.orgprimescholars.com This process involves several key steps:

Platelet Activation: TXA2 binding to TP receptors on platelets triggers a signaling cascade that leads to an increase in intracellular calcium levels. researchgate.net

Shape Change: This initial activation causes platelets to change their shape from a smooth disc to a spiny sphere, which facilitates their interaction with other platelets. wikipedia.orgnih.gov

Degranulation: Activated platelets release the contents of their granules, which include other pro-aggregatory molecules like ADP, further amplifying the activation signal. wikipedia.orgnih.gov

Aggregation: TXA2 stimulates the activation of integrins on the platelet surface, which then bind to fibrinogen, linking adjacent platelets together to form a clot. wikipedia.org

This rapid, self-amplifying process ensures the swift formation of a platelet plug at the injury site, effectively sealing the breach and preventing excessive blood loss. numberanalytics.com The vasoconstrictor properties of TXA2 also contribute to hemostasis by narrowing the blood vessel, which reduces blood flow to the injured area. numberanalytics.comnih.gov

Key Actions of Thromboxane A2 in Hemostasis
ActionMechanismPhysiological Outcome
Platelet ActivationBinds to TP receptors, increasing intracellular calcium. researchgate.netInitiates platelet response to vascular injury.
Platelet AggregationStimulates activation of new platelets and integrin-fibrinogen binding. wikipedia.orgprimescholars.comFormation of the primary platelet plug.
VasoconstrictionActs on vascular smooth muscle cells. wikipedia.orgReduces blood flow to the site of injury, aiding clot formation. numberanalytics.comnih.gov

Regulation of Vascular Tone and Blood Pressure

Thromboxane A2 is a powerful vasoconstrictor, meaning it causes the narrowing of blood vessels. nih.govwikipedia.org This action is mediated by its direct effect on vascular smooth muscle cells. primescholars.comahajournals.org The binding of TXA2 to its TP receptors on these cells initiates a signaling cascade that results in smooth muscle contraction. nih.gov

This vasoconstrictive property plays a significant role in regulating vascular tone—the degree of constriction within a blood vessel—and consequently, blood pressure. primescholars.comphysiology.org While produced in smaller quantities in a normal physiological state compared to vasodilatory prostanoids, TXA2's potent effects are crucial. nih.govphysiology.org Dysregulation of TXA2 production or TP receptor activity can contribute to hypertensive conditions. primescholars.com For instance, research has shown that angiotensin II, a hormone involved in raising blood pressure, can stimulate the synthesis of TXA2 in vascular tissue. wikipedia.org Studies using animal models have demonstrated that the absence of TP receptors in vascular smooth muscle cells significantly attenuates angiotensin II-induced hypertension and associated vascular remodeling. ahajournals.org

Interestingly, recent research challenges the long-held belief that TXA2 has a minimal role in regulating vascular tone in females under normal conditions. nih.govphysiology.org Some studies suggest that the TXA2 pathway in the systemic vascular wall is an estrogen-dependent mechanism that helps maintain vascular tone and blood pressure in females. nih.gov

Research Findings on TXA2 and Vascular Regulation
FindingImplicationSource
TXA2 is a potent vasoconstrictor of vascular smooth muscle.Directly contributes to increased vascular tone and blood pressure. nih.gov
Angiotensin II stimulates TXA2 synthesis.Links the renin-angiotensin system to TXA2-mediated vasoconstriction in hypertension. wikipedia.org
Mice lacking TP receptors in smooth muscle show reduced hypertensive response to Angiotensin II.Highlights the critical role of vascular TP receptors in the development of certain forms of hypertension. ahajournals.org
The TXA2 pathway may be an estrogen-dependent mechanism in females.Suggests a gender-specific role for TXA2 in normal blood pressure regulation. nih.gov

Autocrine and Paracrine Signaling Functions

Due to its extreme instability and short half-life (approximately 30 seconds), Thromboxane A2 functions almost exclusively as a local mediator. wikipedia.orgtcd.ie It acts in an autocrine and paracrine fashion, influencing the cells that produce it and those in its immediate vicinity. wikipedia.orgfrontiersin.org

Autocrine Signaling: In this mode, TXA2 acts on the very same platelet that synthesized it. This creates a positive feedback loop, where the released TXA2 binds to TP receptors on the platelet surface, further amplifying its activation state and stimulating the production of more TXA2. tcd.ieahajournals.org

Paracrine Signaling: TXA2 diffuses over a short distance to act on nearby cells. This is critical for recruiting other circulating platelets to the site of injury, causing them to become activated and join the forming clot. wikipedia.orgtcd.ie It also acts in a paracrine manner on the smooth muscle cells of the blood vessel wall, causing local vasoconstriction. ahajournals.org

This localized signaling ensures that the potent pro-thrombotic and vasoconstrictive effects of TXA2 are confined to the site of vascular damage, preventing widespread, systemic platelet activation and thrombosis that would be life-threatening. frontiersin.org Research has also identified this signaling mechanism in other cell types; for example, activated microglia in the brain can release TXA2, which then acts via autocrine or paracrine mechanisms on surrounding cells, potentially influencing neuroinflammatory processes. frontiersin.org

Pathophysiological Implications of Thromboxane A2 Dysregulation

Cardiovascular System Pathomechanisms

The cardiovascular system is particularly susceptible to the detrimental effects of excessive TXA2 activity. Increased biosynthesis of TXA2 and its receptor (TP) is a common feature in many cardiovascular and inflammatory diseases. nih.gov This upregulation contributes to a range of pathological processes that underpin various cardiovascular disorders.

Thromboxane (B8750289) A2 is a key mediator in the formation of blood clots, a process known as thrombosis. wikipedia.org Produced by activated platelets, TXA2 stimulates the activation of new platelets and enhances their aggregation. wikipedia.org This is accomplished by activating the thromboxane receptor, which leads to changes in platelet shape, activation of integrins, and the release of granular contents. wikipedia.org Circulating fibrinogen then binds to receptors on adjacent platelets, reinforcing the clot. wikipedia.org

In the context of atherosclerosis, a condition characterized by the buildup of plaques in arteries, the role of TXA2 becomes even more critical. Atherosclerosis is a leading cause of thrombosis of the arteries. jci.org Platelet aggregation, strongly stimulated by TXA2, is a key factor in the development of both atherosclerosis and subsequent thrombosis. jci.org When an atherosclerotic plaque ruptures, platelets adhere to the exposed subendothelial matrix and become activated, releasing TXA2 and other pro-thrombotic factors, which can lead to the formation of an occlusive thrombus, resulting in acute cardiovascular events.

Pathological ProcessRole of Thromboxane A2Key Cellular Events
Thrombosis Potent platelet activator and aggregator. wikipedia.orgPlatelet shape change, integrin activation, degranulation. wikipedia.org
Atherothrombosis Stimulates platelet aggregation at the site of ruptured atherosclerotic plaques. jci.orgAdhesion of platelets to damaged endothelium, release of pro-thrombotic mediators.

The vascular endothelium plays a crucial role in maintaining vascular homeostasis, in part by producing vasodilators like nitric oxide (NO) and prostacyclin (PGI2), which counteract the effects of vasoconstrictors such as TXA2. jci.org Endothelial dysfunction, an early event in the development of atherosclerosis, is characterized by a shift in the balance of these mediators, favoring vasoconstriction and inflammation.

Pathological activation of endothelial cells is associated with an increased release of contractile factors, including Thromboxane A2. nih.gov This endothelial-derived TXA2 contributes to the proliferation and hypertrophy of vascular smooth muscle cells, further promoting vascular dysregulation. nih.gov Upregulation of the thromboxane receptor (TP) on endothelial cells can trigger a positive feedback loop, inducing the expression of cyclooxygenase-2 (COX-2) and leading to the release of TP agonists. jci.org This sustained activation can induce tension in endothelial cells, alter their morphology, and inhibit their angiogenic capacity, thereby directly contributing to endothelial dysfunction. jci.org

Ischemic stroke and myocardial infarction (heart attack) are acute thrombotic events that are often the devastating consequences of underlying atherosclerosis. The pro-aggregatory and vasoconstrictive properties of Thromboxane A2 are central to the pathophysiology of these conditions. nih.gov

In the case of myocardial infarction, TXA2 contributes to the formation of a thrombus that can occlude a coronary artery, depriving the heart muscle of oxygenated blood. nih.gov Similarly, in ischemic stroke, a thrombus can block an artery supplying the brain. nih.gov Increased biosynthesis of TXA2 is observed in cardiovascular diseases that are the primary cause of ischemic strokes. nih.gov Beyond its role in thrombus formation, TXA2 also promotes inflammation, apoptosis (programmed cell death), and excitotoxicity, all of which contribute to the neuronal damage seen in ischemic stroke. jci.orgnih.gov

ConditionRole of Thromboxane A2Pathophysiological Consequences
Myocardial Infarction Promotes coronary artery thrombosis and vasoconstriction. nih.govOcclusion of coronary arteries, myocardial ischemia and necrosis.
Ischemic Stroke Facilitates cerebral artery thrombosis and vasoconstriction. nih.govBlockage of blood flow to the brain, neuronal damage through inflammation and apoptosis. jci.orgnih.gov

Thromboxane A2 is a potent vasoconstrictor and hypertensive agent. wikipedia.org Its dysregulation is implicated in the pathogenesis of hypertension and its associated vascular complications. wikipedia.org Angiotensin II, a key hormone in the regulation of blood pressure, stimulates the synthesis of TXA2 in vascular tissues. wikipedia.org This suggests a synergistic relationship where both Angiotensin II and TXA2 contribute to systemic and renal vasoconstriction, as well as the proliferation of vascular smooth muscle cells. wikipedia.org

Studies in animal models have shown that deficiency of the thromboxane receptor can significantly attenuate the development of Angiotensin II-dependent hypertension. wikipedia.org This highlights the robust contribution of the TP receptor to the pathogenesis of this form of high blood pressure. wikipedia.org Furthermore, excessive TXA2 production or abnormal TP receptor activation can lead to sustained vasoconstriction and vascular remodeling, contributing to the long-term complications of hypertension. truemeds.in

Cerebral vasospasm, a narrowing of the cerebral arteries, is a serious complication that can occur after a subarachnoid hemorrhage. While the exact mechanisms are complex, Thromboxane A2 is thought to play a role in the initial phase of this condition. iups2025.com As a potent vasoconstrictor, TXA2 can contribute to the acute arterial narrowing. nih.gov However, studies suggest that its role may be more prominent in the early stages, as inhibitors of TXA2 synthase did not reverse vasospasm in the chronic phase. iups2025.com The signaling pathways activated by TXA2 in the cerebral vasculature involve the RhoA/Rho-kinase pathway, which leads to calcium sensitization and smooth muscle contraction. nih.gov

Renal System Pathomechanisms

The influence of Thromboxane A2 extends to the renal system, where it is implicated in both normal physiological processes and the pathogenesis of kidney disease. physiology.org TP receptors are expressed in the renal cortex, including the glomeruli and intrarenal arteries. wikipedia.orgphysiology.org

Dysregulated TXA2 activity can contribute to renal injury through its potent vasoconstrictive effects, which can reduce renal blood flow. This can lead to glomerular hyperfiltration and hemodynamic changes that may contribute to the progression of chronic kidney disease. nih.gov In patients with systemic lupus erythematosus and renal involvement, an imbalance between the vasodilatory prostacyclin and the vasoconstrictive TXA2 has been observed, with increased urinary excretion of TXA2 metabolites correlating with a decline in renal function. nih.gov

Furthermore, there is evidence to suggest that TXA2 is involved in the development of hypertension associated with chronic kidney disease. jci.org In animal models of chronic kidney disease, increased levels of TXA2 metabolites were observed alongside the development of hypertension. jci.org

Renal PathophysiologyRole of Thromboxane A2Key Findings
Reduced Renal Blood Flow Potent vasoconstrictor of renal arteries.Intra-arterial injection of TXA2 causes a dose-dependent decrease in renal blood flow.
Chronic Kidney Disease Contributes to glomerular hyperfiltration and hemodynamic alterations. nih.govIncreased urinary TXA2 metabolites are associated with reduced creatinine (B1669602) clearance in lupus nephritis. nih.gov
CKD-Associated Hypertension May be a contributing factor to the development of hypertension in chronic kidney disease. jci.orgElevated TXA2 metabolite levels are observed in animal models of CKD with hypertension. jci.org

Respiratory System Pathomechanisms

In the respiratory system, Thromboxane A2 is a potent mediator of bronchoconstriction and plays a significant role in the pathophysiology of diseases such as asthma, chronic obstructive pulmonary disease (COPD), and pulmonary hypertension. nih.govnih.govnih.gov

Thromboxane A2 is a powerful bronchoconstrictor, acting on airway smooth muscle cells to cause narrowing of the airways. nih.govnih.gov This effect is particularly relevant in inflammatory airway diseases like asthma and COPD. nih.gov Research indicates that the bronchoconstrictor response to TXA2 is not solely a direct effect on smooth muscle cells via TP receptors. nih.govphysiology.org A significant portion of this response is dependent on vagal innervation and is highly sensitive to muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. nih.govphysiology.org Specifically, the M3 muscarinic acetylcholine receptor subtype is required for TP-dependent changes in lung resistance and airway smooth muscle tension. nih.govphysiology.org

In guinea pig models, exposure to cigarette smoke, a primary cause of COPD, leads to significant bronchoconstriction and an increase in TXA2 levels in bronchoalveolar lavage fluid. ersnet.org This bronchoconstrictor response can be inhibited by either a thromboxane synthase inhibitor or the muscarinic antagonist atropine, suggesting that TXA2's effect is at least partially dependent on a cholinergic pathway. ersnet.org In asthma, TXA2 is thought to amplify airway stretch-activated contractions, which may contribute to deep inspiration-induced bronchoconstriction observed in some patients.

An imbalance between the vasoconstrictor and pro-proliferative effects of Thromboxane A2 and the vasodilator and anti-proliferative effects of prostacyclin (PGI2) is a key element in the pathogenesis of pulmonary hypertension (PH). nih.goversnet.org Patients with pulmonary arterial hypertension (PAH) often exhibit increased synthesis of TXA2 and decreased levels of prostacyclin. frontiersin.orgnih.gov

This imbalance promotes several pathological processes that contribute to the development and progression of PH:

Vasoconstriction: TXA2 directly constricts pulmonary arteries, increasing pulmonary vascular resistance. ersnet.orgfrontiersin.org

Vascular Remodeling: TXA2 stimulates the proliferation of pulmonary artery smooth muscle cells, contributing to the thickening of the vessel walls and narrowing of the lumen. nih.gov

Thrombosis: As a potent platelet aggregator, TXA2 facilitates the formation of in situ thrombosis within the pulmonary microvasculature, further obstructing blood flow. ersnet.orgfrontiersin.org

Studies on pulmonary artery smooth muscle cells from patients with COPD-associated pulmonary hypertension have shown significantly increased production of TXA2 compared to healthy individuals, suggesting it as a potential therapeutic target. nih.gov

PathologyMechanism of TXA2 InvolvementConsequenceReference
Bronchoconstriction (Asthma, COPD)Direct action on airway smooth muscle; potentiation of cholinergic pathwaysAirway narrowing, increased lung resistance nih.goversnet.org
Pulmonary HypertensionVasoconstriction, smooth muscle cell proliferation, platelet aggregationIncreased pulmonary vascular resistance, vascular remodeling, thrombosis nih.goversnet.orgfrontiersin.org

Inflammatory and Immune Responses

Thromboxane A2 is considered a primarily pro-inflammatory mediator that augments cellular immune responses and inflammatory tissue injury. oup.com It is produced by various cells involved in inflammation, including macrophages and neutrophils. nih.gov

The immunoregulatory actions of TXA2 are mediated through the TP receptor. oup.com Studies using mice with a targeted disruption of the TP receptor gene have shown substantially reduced mitogen-induced and alloantigen-driven cellular immune responses. oup.com This suggests that TXA2 signaling enhances T-cell activation and proliferation.

Further research has refined this understanding, showing that TXA2 may act as a tonic immunoregulator by selectively disrupting interactions between dendritic cells (DCs) and low-avidity CD4+ T cells. nih.gov By inhibiting the expansion of these less effective T cells, TXA2 may help to shape a more specific and high-avidity T cell response during an inflammatory event. nih.gov In the context of systemic inflammation, TXA2, along with prostaglandin (B15479496) F2alpha, has been shown to directly act on the heart to cause inflammatory tachycardia, independent of the sympathetic nervous system. nih.gov

Promotion of Inflammation (Apoptosis, Excitotoxicity, Peri-infarct Depolarization, Leukocyte Adhesion)

Thromboxane A2 is a significant mediator in the inflammatory cascade, contributing to tissue damage through several mechanisms. In the context of ischemic events such as stroke, TXA2 plays a critical role in pathological processes including the promotion of inflammation, apoptosis, excitotoxicity, and peri-infarct depolarization. nih.gov During an ischemic stroke, the lack of oxygen supply to neurons leads to a cascade of detrimental events, including disturbed calcium ion homeostasis, inhibited energy production, and oxidative stress, all of which involve TXA2. nih.gov

Blockade of the TXA2 synthase (TXAS)/TXA2/thromboxane-prostanoid receptor (TP) signaling pathway has been shown to confer renal protection against ischemia/reperfusion injury by exerting anti-inflammatory, anti-apoptotic, anti-autophagy, and anti-pyroptosis effects. austinpublishinggroup.comnih.gov This suggests that enhanced TXAS/TXA2/TP signaling is associated with increased reactive oxygen species (ROS) and subsequent programmed cell death pathways in renal tubules. austinpublishinggroup.com

Furthermore, TXA2 is involved in the adhesion of leukocytes to the endothelium, a critical step in the inflammatory response. nih.gov Studies have shown that lipopolysaccharide (LPS) stimulates polymorphonuclear leukocytes (PMNs) to produce TXA2, which in turn enhances their adhesiveness. jci.orgnih.gov This effect is mediated by TXA2, as inhibitors of both cyclooxygenase and thromboxane synthetase reduce the increased adherence induced by arachidonic acid. nih.gov The inhibition of LPS-enhanced adherence by specific antibodies to thromboxane B2 (the stable metabolite of TXA2) further supports a primary role for TXA2 in mediating leukocyte adhesion. jci.orgnih.gov In ischaemic regions, TXA2 induces blood flow recovery through platelet adhesion. oup.com

Modulation of Acquired Immunity and Allergic Reactions

In the realm of allergic reactions, TXA2's role appears to be more complex and may vary depending on the specific reaction and species. Some studies suggest a slight role for TXA2 in cutaneous allergic reactions in mice and rats. nih.gov For instance, passive cutaneous anaphylaxis (PCA) in the mouse ear was inhibited by a TXA2 synthetase inhibitor. nih.gov However, a stable analogue of TXA2 did not cause an increase in capillary permeability in mouse and rat skin. nih.gov In the context of allergic pulmonary inflammation, both TXA2 synthase inhibitors and TP receptor antagonists have been shown to reduce the number of total cells and eosinophils in bronchoalveolar lavage fluid in a murine model of asthma. ersnet.org These compounds were also found to decrease the production of key cytokines such as interleukin-5 (IL-5), IL-2, and interferon-gamma (IFN-γ). ersnet.org Conversely, other research suggests that TXA2 may have longer-lasting immunosuppressive effects that attenuate the Th9 differentiation that drives asthma progression, potentially explaining the paradoxical failure of some anti-thromboxane therapies in asthma treatment. nih.gov Thromboxane A2 may also be an important mediator in the pathogenesis of airway hyperresponsiveness in animal models and in allergic responses. researchgate.net

Role in Cancer Progression

The involvement of Thromboxane A2 in cancer has been increasingly recognized, with evidence pointing to its role in multiple stages of tumor development and progression. nih.govnih.gov Higher circulating levels of TXA2 are observed in patients with various cancers, often accompanied by the overexpression of TXA2 synthase (TBXAS1 or TXA2S) and/or the TXA2 receptor (TBXA2R or TP). nih.govnih.govresearchgate.net This overexpression is generally associated with a poor prognosis, reduced survival, and metastatic disease. nih.govnih.govresearchgate.net

Influence on Tumor Cell Growth, Migration, and Invasion

Thromboxane A2 signaling has been shown to directly impact the behavior of cancer cells. Several processes integral to cancer development, such as cell growth, migration, and invasion, are regulated by this arachidonic acid derivative. nih.govnih.govresearchgate.net Upregulation of the thromboxane receptor is observed in multiple tumor types, including breast, prostate, lung, and colorectal cancers. nih.gov Activation of the TP receptor in cancer cells can induce morphological changes and enhance motility, invasion, and metastasis. nih.gov For instance, in human astrocytoma, bladder, and prostate cancer cells, TP activation promotes these aggressive phenotypes. nih.gov Studies have demonstrated that a TXA2 mimetic can stimulate the migration of endothelial cells, a key process in both normal and tumor-associated angiogenesis. nih.gov Furthermore, TXA2 has been shown to play a key role in the migration, proliferation, and differentiation of human adipose tissue-derived mesenchymal stem cells. nih.gov Tumor cells themselves can directly activate platelets through the secretion of thromboxane A2, contributing to a pro-metastatic environment. anu.edu.au

Modulation of Angiogenesis in the Tumor Microenvironment

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and TXA2 signaling plays a significant role in modulating this process within the tumor microenvironment. nih.govnih.govresearchgate.net Thromboxane A2 is identified as a product of cyclooxygenase-2 (COX-2) that functions as a critical intermediary of angiogenesis. aacrjournals.org Angiogenic factors such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF) can increase TXA2 synthesis in endothelial cells. nih.gov In turn, TXA2 can regulate endothelial cell migration and angiogenesis. kitasato-u.ac.jp Inhibition of TXA2 synthesis or its receptor has been shown to inhibit bFGF-induced angiogenesis and the development of lung metastasis in animal models. nih.govaacrjournals.org Furthermore, endogenous TXA2 can promote tumor metastasis by facilitating the recruitment of bone marrow-derived pro-angiogenic cells. kitasato-u.ac.jp

Effects on Tumor Extracellular Matrix (ECM) Stiffness

The tumor microenvironment is characterized by significant alterations in the extracellular matrix (ECM), including increased stiffness, which has profound effects on tumor growth and metastasis. embopress.org Thromboxane A2 signaling contributes to the regulation of the tumor microenvironment by modulating tumor ECM stiffness. nih.govnih.govresearchgate.net This modulation of the physical properties of the tumor stroma is another mechanism through which TXA2 can influence cancer progression.

Regulation and Pharmacological Modulation of Thromboxane A2 Signaling

Regulation of Biosynthesis Enzymes

The production of TXA2 is a multi-step enzymatic process that begins with the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. researchgate.netmdpi.com Arachidonic acid is then converted to the unstable intermediate prostaglandin (B15479496) H2 (PGH2) by cyclooxygenase (COX) enzymes. researchgate.netmdpi.com Finally, thromboxane (B8750289) synthase metabolizes PGH2 to produce TXA2. researchgate.netmdpi.com The activity of these key enzymes is a major point of regulation.

Thromboxane Synthase Inhibitors (e.g., Sodium Ozagrel)

A more targeted approach to reducing TXA2 levels involves the specific inhibition of thromboxane synthase (TXAS), the enzyme that converts PGH2 to TXA2. nih.gov

Sodium Ozagrel (B471): This compound is a selective inhibitor of thromboxane A2 synthase. patsnap.comfishersci.atmedkoo.com By blocking this enzyme, ozagrel reduces the production of TXA2, thereby decreasing platelet aggregation and vasoconstriction. nih.govpatsnap.com This mechanism has made it a subject of research for its potential in treating conditions like ischemic stroke. nih.govpatsnap.com An interesting consequence of inhibiting TXAS is that the substrate, PGH2, can be shunted towards the synthesis of other prostanoids, such as prostacyclin (PGI2), which has opposing effects to TXA2, namely vasodilation and inhibition of platelet aggregation. nih.gov

Endogenous Modulators of Synthesis (e.g., Estrogen, Angiotensin II, Polypeptide Growth Factors, Conjugated Linoleic Acids)

The biosynthesis of TXA2 is also influenced by a variety of endogenous substances that can modulate the expression and activity of the synthetic enzymes.

Estrogen: This hormone has been shown to influence prostanoid synthesis, although its precise effects on TXA2 can be complex and tissue-dependent.

Angiotensin II: A potent vasoconstrictor, angiotensin II can stimulate the production of TXA2, contributing to its pressor effects. diva-portal.org

Polypeptide Growth Factors: Factors such as platelet-derived growth factor (PDGF) can influence the expression of enzymes involved in the arachidonic acid cascade, including those leading to TXA2 synthesis. jci.orgmdpi.com

Conjugated Linoleic Acids (CLAs): These fatty acids have been shown to modulate the production of eicosanoids, potentially by altering the availability of arachidonic acid and influencing the activity of COX enzymes. mdpi.com

Regulation of TP Receptor Activity

The biological effects of TXA2 are mediated through its interaction with specific cell surface receptors known as thromboxane-prostanoid (TP) receptors. nih.gov The activity of these receptors is another critical point of regulation in the TXA2 signaling pathway. In humans, two isoforms of the TP receptor, TPα and TPβ, arise from alternative splicing of the same gene. mdpi.comnih.gov

Desensitization and Trafficking Mechanisms of TP Receptors

Like many G protein-coupled receptors (GPCRs), the activity of TP receptors is subject to desensitization, a process that prevents overstimulation by agonists. This involves several key steps:

Phosphorylation: Upon agonist binding, the TP receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). ahajournals.org

Arrestin Binding: Phosphorylation of the receptor promotes the binding of proteins called arrestins. ahajournals.orgnih.gov

Uncoupling and Internalization: Arrestin binding uncouples the receptor from its G protein, attenuating downstream signaling. nih.gov The receptor-arrestin complex is then targeted for internalization into the cell via clathrin-coated pits. nih.govnih.govresearchgate.net

Once internalized, the receptor can be either dephosphorylated and recycled back to the cell surface, a process known as resensitization, or targeted for degradation. nih.gov The trafficking of TP receptors can also be influenced by interactions with other receptors. For instance, the prostacyclin receptor (IP) can heterodimerize with the TP receptor, leading to cross-regulation where activation of the IP receptor can induce the internalization of the TP receptor. ahajournals.org Furthermore, signaling pathways such as the MAPK ERK1/2 and p38/NF-κB pathways have been implicated in the transcriptional down-regulation of TP receptor expression. scispace.com These desensitization and trafficking mechanisms are crucial for fine-tuning the cellular response to TXA2.

Post-translational Modifications of TP Receptors (e.g., Palmitoylation, Glycosylation)

The function, trafficking, and signaling capacity of the thromboxane A2 receptor (TP receptor) are intricately regulated by post-translational modifications. These covalent chemical alterations to the receptor protein after its synthesis are critical for its proper folding, localization to the cell membrane, and interaction with signaling partners. nih.gov Two of the most significant modifications are palmitoylation and glycosylation, which modulate receptor activity and signaling fidelity. nih.govnih.govnih.gov

Palmitoylation

Palmitoylation is the reversible attachment of the 16-carbon fatty acid, palmitate, to cysteine residues via a thioester bond. nih.gov This lipid modification primarily affects the TPβ isoform of the human thromboxane A2 receptor, while the TPα isoform is not palmitoylated. nih.govucla.edu The unique carboxyl-terminal tail of TPβ contains three cysteine residues that are sites for this modification. nih.govucla.edu

Metabolic labeling and site-directed mutagenesis studies have confirmed that TPβ is primarily palmitoylated at Cys-347 and to a lesser degree at Cys-373 and Cys-377. nih.govucla.edu The functional consequences of palmitoylation are specific to the site of modification. Palmitoylation at Cys-347 is crucial for efficient coupling to the Gq protein and subsequent activation of the phospholipase Cβ (PLCβ) pathway, which leads to intracellular calcium mobilization. nih.govucla.edu Mutation of this site significantly reduces agonist-induced calcium responses. nih.gov

Conversely, palmitoylation at residues Cys-373 and Cys-377 is critical for the internalization of the TPβ receptor. nih.govucla.edu Receptors lacking palmitoylation at these sites fail to undergo both agonist-induced internalization and temperature-dependent tonic internalization. nih.gov Therefore, palmitoylation plays a dual role in TPβ regulation: it facilitates efficient G-protein signaling and governs the receptor's internalization, thereby controlling the duration and intensity of the signal. nih.govucla.edu While receptor palmitoylation is key, the palmitoylation state of its associated G-protein, Gαq, is also vital for the formation and function of the signaling complex. atsjournals.orgatsjournals.org

Table 1: Effects of Palmitoylation on the TPβ Receptor

Modification Site Function Effect of Impaired Palmitoylation Reference
Cys-347 Efficient Gq/PLCβ effector couplingSignificantly reduced agonist-induced intracellular calcium mobilization. nih.gov, ucla.edu
Cys-373/377 Receptor internalization (agonist-induced and tonic)Failure to undergo both agonist-induced and tonic internalization. nih.gov, ucla.edu

Glycosylation

N-linked glycosylation, the attachment of an oligosaccharide chain to an asparagine residue, is another critical post-translational modification for both TPα and TPβ isoforms. nih.govucd.ie The N-terminal extracellular region of the TP receptor contains two conserved consensus sites for N-linked glycosylation at asparagine residues Asn-4 and Asn-16. nih.govnih.gov

Research indicates that N-glycosylation is essential for the proper functioning of the receptor. nih.govnih.gov Preventing glycosylation, either through treatment with inhibitors like tunicamycin (B1663573) or by mutating both Asn-4 and Asn-16 sites, leads to a drastic reduction or complete abolishment of ligand binding. nih.govnih.gov This loss of binding is primarily due to a decrease in the number of receptors expressed on the cell surface, not a change in the receptor's affinity for its ligand. nih.gov The non-glycosylated TPα receptor is almost entirely retained within the endoplasmic reticulum and fails to become functionally active, as it cannot associate with its Gαq protein partner. ucd.ie

Studies using site-directed mutagenesis, where only one of the two glycosylation sites was altered, revealed that glycosylation at either Asn-4 or Asn-16 is sufficient for the receptor to be expressed on the plasma membrane and to recognize its ligand. nih.govucd.ie However, glycosylation at both sites is necessary to maintain the receptor's high binding affinity and specificity, as well as to ensure efficient second messenger signaling. nih.govnih.gov

Table 2: Role of N-linked Glycosylation in TP Receptor Function

Glycosylation Site(s) Function Effect of Impaired Glycosylation Reference
Asn-4 and Asn-16 Ligand binding, membrane expression, G-protein coupling, signal transduction.Abolished ligand binding, retention in the endoplasmic reticulum, failure to couple with Gαq, no signaling. nih.gov, nih.gov, ucd.ie
Single Site (Asn-4 or Asn-16) Sufficient for ligand recognition and functional expression on the plasma membrane.Lower binding affinity and altered binding specificity compared to the wild-type receptor. nih.gov, nih.gov, ucd.ie

Cross-regulation by Other Signaling Pathways (e.g., NO/cGMP, PKA/PKG, Pim Kinases)

Thromboxane A2 signaling does not occur in isolation. It is subject to extensive cross-regulation by other major intracellular signaling pathways, which can either dampen or enhance the receptor's activity. This modulation is key to maintaining cellular and physiological homeostasis.

NO/cGMP Pathway

The nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a primary inhibitor of thromboxane A2-mediated actions, particularly in platelets and vascular smooth muscle. mdpi.compnas.org NO stimulates soluble guanylate cyclase (sGC) to produce cGMP, which in turn activates cGMP-dependent protein kinase (PKG). mdpi.com

This pathway exerts its inhibitory effects on TP signaling at multiple levels. A key mechanism is the direct phosphorylation of the TP receptor by PKG. pnas.org This phosphorylation is thought to disrupt the coupling between the receptor and its cognate G-protein (Gαq), thereby inhibiting downstream events like phospholipase C activation and calcium mobilization. pnas.org In vascular tissue, the NO/cGMP/PKG pathway maintains a basal level of inhibition on TP-mediated vasoconstriction. nih.govnih.gov Pathological conditions, such as pulmonary hypertension, are often associated with a downregulation of the sGC-PKG pathway, leading to hypersensitivity to thromboxane A2. frontiersin.org This demonstrates that the balance between the contractile signals of TXA2 and the relaxant signals of NO/cGMP is crucial for vascular health. nih.govfrontiersin.org

PKA/PKG Pathways

Similar to the cGMP pathway, the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) pathway is a major inhibitory force against TP receptor signaling. sci-hub.senih.gov Agents that increase intracellular cAMP levels, such as prostacyclin, activate PKA, which then phosphorylates a variety of substrates to inhibit platelet activation. nih.govashpublications.org

Both PKA and PKG can phosphorylate the TPα receptor, which contains a consensus phosphorylation site for these kinases, leading to its desensitization. sci-hub.sebac-lac.gc.ca This phosphorylation event is a form of heterologous desensitization, where the activation of one receptor type (e.g., the prostacyclin receptor) leads to the inhibition of another (the TP receptor). ahajournals.org The targets of PKA and PKG overlap significantly and include key regulators of platelet function and calcium signaling. mdpi.comnih.gov By phosphorylating components of the TP signaling cascade, PKA and PKG effectively create a braking system that counteracts the pro-aggregatory and vasoconstrictive effects of thromboxane A2. ashpublications.org

Pim Kinases

More recently, the Pim family of serine/threonine kinases has been identified as a novel regulator of TP receptor signaling. bmj.comnih.gov Pim-1 kinase is expressed in platelets and plays a role in thrombosis. nih.govnih.gov Pharmacological inhibition or genetic deletion of Pim kinases attenuates platelet responses that are dependent on thromboxane A2. bmj.comnih.gov

The mechanism of this regulation involves the control of TP receptor expression on the cell surface. bmj.comreading.ac.uk Inhibition of Pim kinase activity leads to a reduced surface presence of the TPα receptor, which appears to be mediated by an increase in receptor internalization. bmj.com This reduction in available receptors results in diminished downstream signaling, including attenuated calcium mobilization and protein kinase C (PKC) activation, in response to TP agonists. bmj.com This discovery identifies the Pim kinase pathway as a new therapeutic target for modulating thromboxane-dependent platelet function, independent of traditional cyclooxygenase (COX) inhibition or direct TP receptor antagonism. nih.govnih.gov

Table 3: Summary of Cross-Regulation of Thromboxane A2 Signaling

Regulating Pathway Key Kinase(s) Mechanism of Action on TP Signaling Functional Outcome Reference
NO/cGMP PKGDirect phosphorylation of the TP receptor, disrupting G-protein coupling.Inhibition of platelet activation and vasoconstriction. nih.gov, pnas.org
cAMP/PKA PKAPhosphorylation (desensitization) of the TPα receptor.Inhibition of platelet activation. sci-hub.se, bac-lac.gc.ca
Pim Kinase Pim-1Reduces surface expression of the TPα receptor via increased internalization.Attenuation of TXA2-dependent platelet aggregation and signaling. bmj.com, nih.gov, nih.gov

Advanced Research Methodologies and Models for Thromboxane A2 Study

In Vitro Experimental Models

In vitro models are fundamental for dissecting the specific cellular and molecular mechanisms of Thromboxane (B8750289) A2 action in a controlled environment, free from the systemic complexities of a whole organism.

Primary cell cultures are indispensable tools for studying the direct effects of TXA2 on specific cell types involved in cardiovascular and inflammatory processes.

Platelets: As the primary source and a major target of TXA2, isolated platelets are extensively used. nih.govprimescholars.com Upon activation by agonists like thrombin or collagen, platelets produce TXA2, which then acts in an autocrine and paracrine manner to amplify platelet activation and aggregation. wikipedia.orgtaylorandfrancis.com Studies using primary human platelet cultures are crucial for assessing the prothrombotic properties of TXA2 and for evaluating the efficacy of antiplatelet agents. nih.gov

Vascular Cells: Cultures of vascular smooth muscle cells (VSMCs) and endothelial cells are used to investigate the vascular effects of TXA2. nih.gov In VSMC cultures, stable TXA2 analogs like U46619 are used to demonstrate the potent vasoconstrictor and proliferative effects of TXA2 receptor (TP receptor) activation. ahajournals.org Endothelial cell cultures help elucidate the interactions between platelets and the vessel wall, where TXA2 plays a significant role. primescholars.commdpi.com

Monocytes and Macrophages: These immune cells are key players in inflammatory conditions such as atherosclerosis. nih.gov Primary cultures of monocytes and macrophages allow researchers to study how TXA2, often produced by activated platelets in the vicinity, modulates inflammatory responses, including cytokine release and foam cell formation. nih.govnih.gov

Mesangial Cells: In the kidney, glomerular mesangial cells are involved in regulating glomerular filtration. Investigating these cells in culture helps to understand the role of TXA2 in renal pathophysiology, including its potential contribution to vasoconstriction and injury in the renal microvasculature.

The table below summarizes findings from studies using various primary cell culture systems to investigate Thromboxane A2.

Cell TypeStimulus/AgonistObserved Effect of Thromboxane A2Research Focus
Platelets Collagen, Thrombin, Arachidonic AcidAmplification of platelet activation and aggregation. wikipedia.orgtaylorandfrancis.comHemostasis, Thrombosis
Vascular Smooth Muscle Cells (VSMCs) U46619 (TXA2 mimetic)Potent vasoconstriction and cell proliferation. nih.govahajournals.orgVascular Tone, Atherosclerosis
Monocytes/Macrophages Inflammatory stimuli, Activated PlateletsModulation of inflammatory responses, cytokine release. nih.govnih.govInflammation, Atherosclerosis
Osteoblast-like cells (UMR-106) U46619, I-BOP (TP receptor agonists)Suppression of Fgf23 gene expression. nih.govBone Metabolism, Mineral Homeostasis

Organ culture provides a bridge between single-cell culture and whole-organism studies by maintaining the three-dimensional architecture and cellular heterogeneity of a tissue. wikipedia.org A prominent example is the use of ductus arteriosus (DA) explants. The DA is a fetal blood vessel that closes shortly after birth, a process involving smooth muscle contraction and anatomical remodeling. nih.gov

Researchers have used organ cultures of rat DA explants to investigate the role of TXA2 in this process. By incubating the explants with TXA2 receptor agonists, studies have shown that TP receptor stimulation promotes significant intimal thickening, a key event in the anatomical closure of the DA. nih.gov This model allows for detailed histological and molecular analysis of tissue remodeling in response to TXA2 signaling in a physiologically relevant context. nih.govnih.gov

A variety of biochemical and functional assays are employed to quantify the activity of Thromboxane A2 and its effects.

Platelet Aggregation Assays: These are the most common functional assays for studying TXA2. Using a technique called light transmission aggregometry or whole-blood aggregometry, researchers measure the increase in light transmission through a platelet-rich plasma sample as platelets aggregate in response to agonists like arachidonic acid or collagen. nih.govphysoc.org The production of TXA2 is a key component of the aggregation response to many of these agonists. physoc.org

Vasoconstriction Assays: To measure the contractile effect of TXA2, isolated rings of blood vessels (e.g., aorta) are mounted in an organ bath. The addition of TXA2 or its stable analogs, such as U46619, induces contraction, which is measured as a change in isometric force. nih.gov This assay is critical for characterizing the vasoactive properties of TXA2 and for screening potential antagonist compounds.

TXB2 Measurement: Due to the extremely short half-life of TXA2 (around 30 seconds), its production is typically quantified by measuring its stable, inactive metabolite, Thromboxane B2 (TXB2). wikipedia.org Radioimmunoassays (RIA) and enzyme-linked immunosorbent assays (ELISA) are commonly used to measure TXB2 levels in serum, plasma, or cell culture supernatants, providing an indirect but reliable index of TXA2 synthesis. nih.govresearchgate.net

In Vivo Animal Models

In vivo models are essential for understanding the integrated physiological and pathophysiological roles of Thromboxane A2 within a complete biological system, accounting for the complex interactions between different organs and cell types.

The development of genetically modified mice has revolutionized TXA2 research, allowing for precise dissection of its signaling pathway. ahajournals.orgjefferson.edu

TP Knockout (TP-/-) Mice: Mice lacking the thromboxane receptor (TP) are viable and have been instrumental in defining the role of TXA2 signaling. Studies using TP-/- mice have demonstrated that TP signaling is critical for tumor metastasis by mediating interactions between platelets and tumor cells. kitasato-u.ac.jpnih.gov These mice show reduced lung colony formation in cancer models and suppressed platelet activation. kitasato-u.ac.jpnih.gov In models of atherosclerosis, TP knockout in apoE-deficient mice resulted in significantly smaller atherosclerotic lesions, confirming the pro-atherogenic role of TXA2. nih.gov Furthermore, TP-/- mice are protected from renal ischemia-reperfusion injury, showing reduced inflammation, apoptosis, and oxidative stress. nih.govaustinpublishinggroup.com

TXAS Knockout (TXAS-/-) Mice: Mice deficient in thromboxane A2 synthase (TXAS), the enzyme that produces TXA2 from Prostaglandin (B15479496) H2, provide a model to study the specific consequences of reduced TXA2 synthesis. wikipedia.org Similar to TP-/- mice, TXAS-/- mice also exhibit protection against renal ischemia-reperfusion injury. nih.govaustinpublishinggroup.com

Double Knockout (TXAS-/-TP-/-) Mice: The creation of mice lacking both TXAS and the TP receptor allows for the investigation of any potential TXA2-independent functions of the TP receptor or TXAS. These models have further solidified the central role of the TXAS/TXA2/TP signaling axis in mediating renal injury. nih.govaustinpublishinggroup.com

The following table summarizes key findings from studies utilizing genetically modified mouse models in Thromboxane A2 research.

Mouse ModelDisease/Process StudiedKey FindingsReference(s)
TP-/- Tumor MetastasisReduced lung colonization and mortality; suppressed platelet activation. kitasato-u.ac.jpnih.gov
TP-/- AtherosclerosisSignificantly smaller atherosclerotic lesions compared to wild-type. nih.gov
TP-/- Renal Ischemia-ReperfusionDecreased inflammation, apoptosis, autophagy, and oxidative stress. nih.govaustinpublishinggroup.com
TXAS-/- Renal Ischemia-ReperfusionAttenuated renal injury, inflammation, and oxidative stress. nih.govaustinpublishinggroup.com
TXAS-/-TP-/- Renal Ischemia-ReperfusionConfirmed renal protection by blocking the entire TXA2 signaling axis. nih.govaustinpublishinggroup.com

In these models, disease states are induced in animals through the administration of pharmacological agents that either mimic or stimulate the Thromboxane A2 pathway.

U46619-Induced Models: The stable TXA2 analog U46619 is frequently used to mimic a state of TXA2 overproduction. For example, continuous infusion of U46619 into pregnant mice has been used to create a novel and clinically relevant model of intrauterine growth restriction (IUGR). nih.govresearchgate.netcambridge.org This model results in maternal hypertension and produces offspring with lower birth weights and specific metabolic changes, mimicking features of human IUGR associated with conditions like preeclampsia where TXA2 is elevated. nih.govcambridge.org

Thrombosis Models: Acute thrombosis can be induced in animals through various methods, such as ferric chloride-induced injury to the carotid artery. In these models, the role of TXA2 is often studied by treating the animals with TXAS inhibitors or TP receptor antagonists to assess their anti-thrombotic effects. The activation of platelets during the induced thrombosis leads to a burst of TXA2 production, making these models suitable for evaluating therapies that target this pathway.

Use of Stable Thromboxane Analogs (e.g., U46619, I-BOP)

The intrinsic instability of Thromboxane A2 (TXA2), which rapidly hydrolyzes to the inactive Thromboxane B2 (TXB2) in aqueous solutions (t½ ≈ 30 seconds), poses significant challenges for in vitro and in vivo research. acs.orgwikipedia.org To overcome this limitation, chemically stable synthetic analogs have been developed to mimic the biological actions of TXA2, allowing for detailed investigation of its physiological and pathophysiological roles. acs.orgnih.gov These analogs are crucial tools for studying TXA2 receptor (TP receptor) binding, signaling pathways, and functional responses like platelet aggregation and smooth muscle contraction. nih.govwikipedia.orgwikipedia.org

U46619 is a widely used, potent, and stable PGH2/TXA2 analog that acts as a TP receptor agonist. wikipedia.orgtocris.com It reliably stimulates TP receptor-mediated responses and exhibits many of the same properties as native TXA2, including inducing platelet shape change, aggregation, and vasoconstriction. wikipedia.org Research using U46619 has been instrumental in characterizing TP receptor function in various tissues. For instance, studies have shown that U46619 stimulates prostacyclin (PGI2) release from vascular tissue in a calcium-dependent manner. nih.gov It has also been used to demonstrate that TXA2 can exert proliferative effects on certain tumor cells through specific TXA2 receptors. nih.gov

I-BOP is another potent TXA2/PGH2 mimetic, particularly valuable in radioligand binding studies to characterize TP receptors. nih.gov Research with a radiolabeled version, [125I]BOP, has helped identify distinct binding sites on human platelets, suggesting the existence of TP receptor subtypes. nih.gov These studies have correlated the binding affinities of I-BOP to these sites with specific platelet responses, such as shape change and aggregation, indicating that different responses may be mediated by different receptor subtypes. nih.gov

Other stable analogs, such as 9,11-epithio-11,12-methanothromboxane A2 (STA2) and various fluorinated analogs, have also been synthesized to probe the functions of TXA2. acs.orgnih.gov STA2, for example, has been used to demonstrate the role of TXA2 in stimulating bone resorption. nih.gov The development of these stable mimetics continues to be a vital strategy for elucidating the complex biology of Thromboxane A2. acs.orgnih.gov

Table 1: Comparison of Commonly Used Stable Thromboxane Analogs
AnalogPrimary Research ApplicationKey Findings from StudiesReference
U46619TP receptor agonist; studying platelet aggregation, vasoconstriction, and cell proliferation.Potently stimulates TP receptor-mediated responses; activates ERK-1 and ERK-2; enhances tumor cell proliferation in HeLa cells. tocris.comnih.gov wikipedia.orgtocris.comnih.gov
I-BOPRadioligand for TP receptor binding studies; characterization of receptor subtypes.Identified high- and low-affinity binding sites on human platelets, suggesting receptor subtypes that may independently mediate shape change and aggregation. nih.gov nih.gov
STA2 (9,11-epithio-11,12-methanothromboxane A2)Investigating the role of TXA2 in bone metabolism.Stimulates in vitro bone resorption and the formation of osteoclast-like cells in mouse marrow culture. nih.gov nih.gov

Analytical Techniques for Thromboxane Metabolites

Direct measurement of TXA2 in biological systems is impractical due to its rapid degradation. wikipedia.orgfrontiersin.org Consequently, analytical strategies focus on quantifying its more stable metabolites as an index of its biosynthesis. frontiersin.orgnih.gov

Measurement of Thromboxane B2 (TXB2) as a Biosynthesis Index

Thromboxane B2 (TXB2) is the stable, biologically inactive hydration product of TXA2. nih.govnih.gov Its measurement serves as a reliable surrogate marker for TXA2 production. researchgate.net The assessment of platelet TXA2 biosynthesis can be performed ex vivo by measuring serum TXB2, which reflects the maximum capacity of platelets to generate TXA2 in response to stimuli like endogenously formed thrombin during blood clotting. frontiersin.orgnih.gov This makes serum TXB2 a validated and sensitive index of platelet cyclooxygenase-1 (COX-1) activity. frontiersin.orgnih.gov

Various analytical methods have been developed to quantify TXB2, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), and high-performance liquid chromatography (HPLC). nih.govtandfonline.comcapbluecross.com Early methods using RIA were validated against gas chromatography-mass spectrometry, showing a high degree of correlation. nih.gov The serum TXB2 assay has been extensively used in clinical pharmacology to assess the inhibitory effects of drugs like aspirin (B1665792) on platelet COX-1 activity. frontiersin.orgnih.gov It is important to note that while serum TXB2 is derived almost exclusively from platelets, other metabolites found in urine, such as 11-dehydro-TXB2, can originate from both platelet and non-platelet sources. researchgate.netcapbluecross.com

Advanced Mass Spectrometry for Eicosanoid Profiling (e.g., LC/MS/MS)

Modern analytical approaches have increasingly relied on liquid chromatography-tandem mass spectrometry (LC/MS/MS) for comprehensive eicosanoid profiling. nih.govmdpi.com This technique offers superior selectivity, sensitivity, and accuracy compared to immunoassays, which can suffer from cross-reactivity with structurally similar compounds. nih.govnih.gov LC/MS/MS allows for the simultaneous quantification of a broad spectrum of lipid mediators, including prostaglandins, leukotrienes, and thromboxanes, from a single biological sample. mdpi.comub.edu

The development of robust LC/MS/MS methods involves optimizing sample preparation, often using solid-phase extraction (SPE), as well as chromatographic separation and mass spectrometric detection parameters. nih.govsemanticscholar.org Multiple reaction monitoring (MRM) mode is typically employed to ensure detection specificity, which is crucial given the structural similarity among eicosanoid isomers. nih.govmdpi.com These methods have achieved low limits of quantification, often in the picogram-per-milliliter range, enabling the analysis of eicosanoids at physiologically relevant concentrations in various matrices like plasma, serum, and sputum. nih.govnih.govsemanticscholar.org This comprehensive profiling provides a holistic view of the arachidonic acid cascade, which is essential for understanding the complex interplay of these mediators in health and disease. ub.edu

Table 2: Eicosanoids Profiled Using LC/MS/MS
Analyte ClassSpecific Compounds QuantifiedReference
Thromboxanes (TX)Thromboxane B2 (TXB2) nih.govmdpi.com
Prostaglandins (PG)Prostaglandin E2 (PGE2), 8-iso Prostaglandin F2α nih.govsemanticscholar.org
Leukotrienes (LT)Leukotriene C4 (LTC4), Leukotriene D4 (LTD4), Leukotriene E4 (LTE4) nih.gov
Epoxyeicosatrienoic Acids (EETs)(±)5,6-EET, (±)8,9-EET, (±)11,12-EET nih.gov

Future Directions in Thromboxane A2 Research

Elucidation of Isoform-Specific TP Receptor Functions

In humans, Thromboxane (B8750289) A2 signals through two distinct T Prostanoid receptor (TP) isoforms, TPα and TPβ, which arise from alternative splicing of the same gene. mdpi.comnih.gov These isoforms, while identical for the first 328 amino acids, possess different C-terminal tails, leading to distinct signaling properties and physiological roles. mdpi.com Although both isoforms are expressed in many tissues, TPα is the predominant form in platelets. nih.gov

Future research will need to unravel the specific contributions of each isoform to various physiological and pathological processes. Studies have already shown that TPα and TPβ can have overlapping yet distinct functions, including differential regulation of signaling pathways. nih.gov For instance, they can form homodimers (TPα-TPα or TPβ-TPβ) and heterodimers (TPα-TPβ), with the heterodimers potentially activating a broader range of signaling pathways. wikipedia.org Understanding the tissue-specific expression and regulation of these isoforms is critical. For example, in prostate cancer, TPβ expression is significantly increased and correlates with disease severity, while TPα expression is more varied. nih.gov Further investigation into the isoform-specific regulation of downstream effectors, such as the PRK family of kinases in the prostate, will be crucial for understanding their roles in cancer and other diseases. nih.gov

Role of Thromboxane A2 in Novel Disease Areas and Pathophysiological Mechanisms

While the role of TXA2 in cardiovascular disease is well-established, its involvement in other pathological processes is an expanding area of research. nih.gov Increased TXA2 activity has been implicated in a variety of conditions, including pulmonary hypertension, kidney and liver injury, allergies, and the angiogenesis and metastasis of cancer cells. nih.gov

Future studies will likely explore the role of TXA2 in a broader range of diseases. For example, research suggests a link between TXA2 and the pathogenesis of bladder cancer, where the TPβ isoform appears to drive disease progression. mdpi.com In the context of the immune system, TXA2 has been shown to act as a tonic immunoregulator, selectively disrupting low-avidity CD4+ T cell interactions with dendritic cells, which could have implications for autoimmune diseases and cancer immunotherapy. nih.govnih.gov Furthermore, emerging evidence points to a role for TXA2 in the development of hypertension in chronic kidney disease. nih.govresearchgate.net Investigating the mechanisms by which TXA2 contributes to these and other diseases will be crucial for identifying new therapeutic targets.

Development of Highly Selective Research Tools and Modulators

The development of more selective pharmacological tools is essential for dissecting the specific roles of the different components of the TXA2 signaling pathway. This includes the creation of highly specific agonists and antagonists for the TPα and TPβ receptor isoforms. The short half-life of TXA2 in aqueous solutions (about 30 seconds) makes synthetic analogs like U46619 and I-BOP crucial for research. wikipedia.org However, even these tools may have limitations.

Future efforts will focus on designing and synthesizing novel modulators with improved selectivity and properties. For instance, the development of isoform-specific antagonists would allow researchers to probe the individual functions of TPα and TPβ in different cellular contexts. researchgate.net The synthesis of fluorinated TXA2 analogues represents a step in this direction, offering tools to explore the temporal dynamics of TP receptor signaling. nih.gov Furthermore, the development of novel thromboxane synthase inhibitors and combined synthase inhibitors/receptor antagonists continues to be an area of interest for therapeutic development. nih.gov These advanced tools will be invaluable for both basic research and the preclinical evaluation of new therapeutic strategies.

Systems Biology Approaches to Thromboxane A2 Signaling Integration

The complexity of TXA2 signaling, with its multiple receptor isoforms, cross-talk with other pathways, and involvement in a wide range of physiological and pathological processes, makes it an ideal candidate for systems biology approaches. This involves integrating data from genomics, proteomics, and metabolomics to construct comprehensive models of TXA2 signaling networks.

Future research in this area will likely involve the use of high-throughput screening technologies to identify novel components of the TXA2 signaling pathway and computational modeling to simulate the dynamic behavior of these networks. By integrating diverse datasets, systems biology can help to identify key nodes and feedback loops in the TXA2 signaling cascade, providing a more holistic understanding of its function. This approach could reveal non-obvious therapeutic targets and help to predict the effects of pharmacological interventions on the entire system, ultimately leading to more effective and personalized treatment strategies for diseases in which TXA2 plays a pathogenic role.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Thromboxane A2 Potassium Salt, and how can its purity be validated?

  • Methodological Answer : Thromboxane A2 (TXA2) is inherently unstable (half-life ~32 seconds at 37°C) , necessitating stabilization via salt formation (e.g., potassium salt). Synthesis typically involves derivatization of prostaglandin endoperoxides (e.g., PGH2) using thromboxane synthase . Purification is achieved via HPLC with UV detection (λ = 270–280 nm for conjugated dienes). Purity validation requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity, supplemented by thromboxane receptor (TP) binding assays (e.g., EC₅₀ = 35 nM for U-46619, a stable TXA2 analog) .

Q. How can researchers accurately quantify Thromboxane A2 levels in biological samples?

  • Methodological Answer : Due to TXA2's instability, its stable metabolite TXB2 is often measured. ELISA kits (e.g., CEB396Ge) demonstrate high specificity (no cross-reactivity with analogs) and sensitivity (detection limit ~1.5 pg/mL). Recovery rates vary by matrix: serum (86–99%), EDTA plasma (85–104%) . Alternatively, LC-MS/MS provides higher precision, with deuterated internal standards (e.g., d₄-TXB2) to correct for matrix effects .

Q. What experimental models are optimal for studying TP receptor activation by Thromboxane A2?

  • Methodological Answer :

  • In vitro : Human platelet aggregation assays using arachidonic acid (AA) or collagen as inducers, with TP antagonists (e.g., BM-531) to confirm specificity .
  • In vivo : Transgenic TP receptor knockout mice or vascular injury models (e.g., wire-induced endothelial denudation) to assess thrombotic responses .
  • Cellular signaling : HEK293 cells transfected with TPα/β isoforms to study Gq/PLCβ pathways and receptor internalization .

Advanced Research Questions

Q. How can contradictory findings regarding TXA2's role in angiogenesis be resolved?

  • Methodological Answer : TXA2 exhibits dual roles: pro-angiogenic via COX-2/TXA2R in endothelial migration and anti-angiogenic through FGF2 inhibition . To resolve contradictions:

  • Use tissue-specific TP receptor knockout models to isolate vascular vs. tumor microenvironments.
  • Employ phosphoproteomics to map TP-dependent signaling nodes (e.g., ERK1/2 vs. RhoA/ROCK).
  • Compare outcomes in low vs. high shear stress conditions, as hemodynamics modulate TP receptor clustering .

Q. What experimental designs address the cross-talk between TXA2 and potassium channels in vascular tone regulation?

  • Methodological Answer : In rat middle cerebral arteries, TP receptor activation inhibits SKCa channels post-NOS blockade, altering EDHF responses. Key approaches:

  • Electrophysiology : Patch-clamp recordings of MaxiK currents in TP-transfected smooth muscle cells, using U-46619 to assess direct channel-receptor coupling .
  • Proximity ligation assays : Confirm physical association between TP receptors and MaxiK channels .
  • Pharmacological profiling : Combine TP antagonists (SQ-29548) and K⁺ channel openers (NS-1619) to restore vasodilation in hypertensive models .

Q. How can researchers reconcile discrepancies in TXA2's contribution to cancer metastasis across tumor types?

  • Methodological Answer : TXA2 promotes metastasis in breast cancer via TP/EGFR crosstalk but suppresses it in glioblastoma by downregulating MMP-8. Resolution strategies:

  • Single-cell RNA sequencing : Identify TP receptor expression heterogeneity in tumor subpopulations .
  • Metabolite tracing : Use ¹⁴C-AA to map TXA2 synthesis in tumor-associated macrophages vs. cancer cells .
  • Dual inhibition studies : Combine TP antagonists (e.g., seratrodast) with COX-1/2 inhibitors to dissect autocrine vs. paracrine effects .

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